4-Amino-3-methoxyphenol hydrochloride

Description

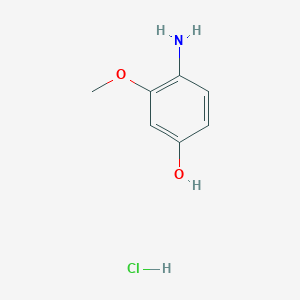

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-3-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMCSPCZBQKMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700196 | |

| Record name | 4-Amino-3-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37966-57-7 | |

| Record name | 4-Amino-3-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-methoxyphenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-3-methoxyphenol hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 4-Amino-3-methoxyphenol Hydrochloride

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of the physical properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely academic—it is a cornerstone of robust process development, formulation design, and regulatory compliance. This compound, a substituted aminophenol derivative, represents a key structural motif encountered in the synthesis of various target molecules. Its utility as a precursor demands a comprehensive characterization of its physical attributes to ensure predictability, reproducibility, and safety in its application.

This guide provides an in-depth examination of the core physical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers a practical perspective on why these properties are critical and details the rigorous methodologies required to ascertain them. We will explore the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and materials science to provide a self-validating framework for its characterization.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation upon which all other characterization rests. This compound is the salt form of the parent compound, 4-Amino-3-methoxyphenol. The hydrochloride salt is often preferred in development settings due to its typically enhanced stability and solubility in aqueous media compared to the free base.

Caption: Figure 1. Chemical Structure.

Part 1: Core Physicochemical Properties

The physical properties of a chemical compound dictate its behavior in various environments and processes, from storage and handling to its reactivity in a synthesis or its bioavailability in a formulation. The data presented herein are compiled from available literature and supplier specifications. It is crucial to note that experimental values can vary slightly based on the analytical method, instrumentation, and purity of the sample.

Summary of Physical Data

The following table summarizes the key physical and chemical identifiers for 4-Amino-3-methoxyphenol and its hydrochloride salt. This allows for a direct comparison and highlights the influence of salt formation on the compound's properties.

| Property | 4-Amino-3-methoxyphenol (Free Base) | This compound | Reference |

| CAS Number | 61638-01-5 | 37966-57-7 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | C₇H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | 175.61 g/mol | [1][2] |

| Appearance | Crystalline solid | White to off-white crystalline powder | [3][4] |

| Melting Point | 168-170 °C | Data not consistently available | [3] |

| Boiling Point (Est.) | 315.9 °C at 760 mmHg | Decomposes upon heating | [5] |

| Solubility | Moderately soluble in hot water | Freely soluble in water | [3][4] |

| Purity (Typical) | ≥97% | ≥98% | [2][5] |

| Hydrogen Bond Donors | 2 | 3 | [5] |

| Hydrogen Bond Acceptors | 3 | 3 | [5] |

Expert Insight: The conversion of the phenolic free base to its hydrochloride salt significantly alters the intermolecular forces. The introduction of an ionic chloride and the protonation of the amino group lead to a higher molecular weight and are expected to increase the melting point and enhance aqueous solubility. The lack of a distinct melting point for the hydrochloride salt in much of the literature suggests it may decompose upon heating, a common characteristic for amine salts.

Part 2: Experimental Methodologies & Rationale

To ensure the trustworthiness of our data, we outline here the standard, self-validating protocols for determining the critical physical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the analytical process.

Protocol 1: Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. This is a primary indicator of purity.

Causality: A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0 °C). Impurities disrupt the crystal lattice, requiring less energy to overcome the intermolecular forces, which results in a depressed and broadened melting point range. For amine hydrochlorides, observation of decomposition (e.g., color change, gas evolution) is as critical as the phase change itself.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus (e.g., Stuart SMP10 or similar) is used.

-

Measurement:

-

An initial rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.

-

A second, fresh sample is then heated to approximately 20 °C below the estimated range.

-

The heating rate is slowed to 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. Any signs of decomposition are also noted.

Protocol 2: Aqueous Solubility Assessment

Objective: To quantitatively determine the solubility of the compound in water, a critical parameter for drug development and reaction chemistry.

Causality: Solubility is governed by the equilibrium between the solid-state lattice energy and the solvation energy of the dissolved ions. For an ionic compound like this compound, its solubility in polar solvents like water is expected to be high due to favorable ion-dipole interactions. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.

Caption: Figure 2. Solubility Determination Workflow.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed vial. "Excess" ensures a saturated solution is achieved.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) in a temperature-controlled environment (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a 0.22 µm syringe filter or centrifuged to separate the saturated aqueous solution from the undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.[6]

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Protocol 3: Purity Analysis by HPLC

Objective: To determine the purity of the compound and identify any impurities.

Causality: Reverse-phase HPLC separates compounds based on their polarity. A polar mobile phase is run through a nonpolar stationary phase. Nonpolar compounds have a higher affinity for the stationary phase and thus elute later. This technique provides high-resolution separation, allowing for the quantification of the main peak (the target compound) relative to any impurity peaks.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the solid and dissolving it in a suitable solvent (e.g., water or methanol/water) to a known concentration (e.g., 1 mg/mL).

-

HPLC System & Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at a wavelength of maximum absorbance (determined via UV scan).

-

Column Temperature: 30 °C.

-

-

Analysis: The prepared sample is injected into the HPLC system.

-

Data Processing: The area of each peak in the resulting chromatogram is integrated. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: Figure 3. Purity Calculation Logic.

Part 3: Safety, Handling, and Storage

As a Senior Application Scientist, it is my responsibility to emphasize that a thorough understanding of a compound's properties includes its safe handling. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for aminophenol derivatives apply.

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[8] The compound may be sensitive to light, heat, and moisture. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Hazards: Similar aminophenol compounds are classified as harmful if swallowed and may cause skin and eye irritation.[9] In case of exposure, follow standard first-aid measures and seek medical attention.[10]

Conclusion

The physical properties of this compound are pivotal to its successful application in research and development. This guide has provided a framework for understanding and determining these properties, emphasizing the rationale behind the experimental methods. By adhering to rigorous, well-understood analytical protocols, scientists can ensure the quality and consistency of their materials, leading to more reliable and reproducible outcomes in the complex journey of chemical synthesis and drug discovery.

References

- 1. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. mpbio.com [mpbio.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-3-methoxyphenol Hydrochloride from 3-Methoxyphenol

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of 4-amino-3-methoxyphenol hydrochloride, a valuable building block in pharmaceutical and chemical research, starting from the readily available precursor, 3-methoxyphenol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of 4-amino-3-methoxyphenol from 3-methoxyphenol is most effectively achieved through a two-step reaction sequence:

-

Regioselective Nitration: The introduction of a nitro group onto the aromatic ring of 3-methoxyphenol. The key challenge in this step is to control the position of nitration to favor the formation of the desired intermediate, 2-methoxy-4-nitrophenol.

-

Reduction of the Nitro Group: The subsequent conversion of the nitro-intermediate to the corresponding amino group, yielding 4-amino-3-methoxyphenol.

-

Salt Formation: The final step involves the conversion of the synthesized amine to its more stable hydrochloride salt.

This strategy is advantageous due to the relatively straightforward nature of the individual reactions and the availability of various reagents to effect these transformations.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Regioselective Nitration of 3-Methoxyphenol

The nitration of 3-methoxyphenol is a critical step where regioselectivity is paramount. The hydroxyl (-OH) and methoxy (-OCH3) groups are both ortho-, para-directing activators. However, the hydroxyl group is a stronger activator. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The methoxy group directs to C2 and C4. Therefore, the most activated positions are C2, C4, and C6. Steric hindrance from the methoxy group at C3 can influence the substitution pattern.

While direct nitration with nitric acid can lead to a mixture of isomers, a two-step nitrosation-oxidation procedure or the use of specific nitrating agents can enhance the regioselectivity towards the desired 2-methoxy-4-nitrophenol.

Method A: Nitrosation Followed by Oxidation

This method provides good regioselectivity for the introduction of the nitro group at the desired position. A two-step procedure involving nitrosation followed by oxidation to yield 2-nitro-5-methoxyphenol has been described, although the overall yield can be modest.[1] A similar approach can be adapted for the synthesis of 2-methoxy-4-nitrophenol.

A related procedure for the synthesis of 4-amino-3-methoxyphenol involves the reaction of sulphanilic acid and sodium nitrite to form a diazonium salt, which then couples with 3-methoxyphenol. The resulting azo compound is then reduced.[2]

Method B: Direct Regioselective Nitration with Cerium (IV) Ammonium Nitrate (CAN)

A highly efficient and regioselective synthesis of ortho-nitrophenols can be achieved using cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate at room temperature.[3] In the case of 3-methoxyphenol, this method has been shown to yield 3-methoxy-2-nitrophenol exclusively in high yield.[3] While this leads to a different isomer, it highlights the potential of CAN for regioselective nitration. For the synthesis of 2-methoxy-4-nitrophenol, other regioselective methods might be more suitable.

Recommended Protocol: A Modified Nitration Approach

Considering the available literature, a direct nitration with careful control of conditions is a viable approach. The use of a mild nitrating agent can favor the desired isomer.

Experimental Protocol: Synthesis of 2-Methoxy-4-nitrophenol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Methoxyphenol | 124.14 | 10.0 g | 0.0805 |

| Dichloromethane | 84.93 | 100 mL | - |

| Isopropyl Nitrate | 105.09 | 1.3 equiv. | 0.105 |

| Sulfuric Acid (96%) | 98.08 | catalytic | - |

Procedure:

-

To a stirred solution of 3-methoxyphenol (10.0 g, 0.0805 mol) in dichloromethane (100 mL) at room temperature, add isopropyl nitrate (11.0 g, 0.105 mol).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (96%, a few drops) dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice (150 g).

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-methoxy-4-nitrophenol.

Caption: General mechanism of electrophilic aromatic nitration of 3-methoxyphenol.

Step 2: Reduction of 2-Methoxy-4-nitrophenol

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are effective for this conversion, including catalytic hydrogenation and chemical reduction.

Method A: Reduction with Sodium Dithionite

Sodium dithionite (Na2S2O4) is an effective reducing agent for nitroarenes, particularly in aqueous solutions. A procedure described for a related compound involves heating the nitro-containing starting material with sodium dithionite until the color is discharged, leading to the precipitation of the amino product upon cooling.[2]

Experimental Protocol: Synthesis of 4-Amino-3-methoxyphenol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Methoxy-4-nitrophenol | 169.14 | 10.0 g | 0.0591 |

| Water | 18.02 | 200 mL | - |

| Sodium Dithionite | 174.11 | excess | - |

Procedure:

-

Suspend 2-methoxy-4-nitrophenol (10.0 g, 0.0591 mol) in water (200 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the suspension to 70-80 °C with vigorous stirring.

-

Add sodium dithionite portion-wise to the hot suspension. The reaction is exothermic, and the color of the mixture will change. Continue adding sodium dithionite until the yellow color of the starting material disappears and a pale solution is formed.

-

After the addition is complete, stir the mixture at 70-80 °C for an additional 30 minutes.

-

Cool the reaction mixture in an ice bath. The product, 4-amino-3-methoxyphenol, will crystallize out of the solution.

-

Filter the solid product, wash with cold water, and dry under vacuum to obtain the free amine.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO2).

Experimental Protocol: Catalytic Hydrogenation

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Methoxy-4-nitrophenol | 169.14 | 10.0 g | 0.0591 |

| Methanol or Ethanol | - | 150 mL | - |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |

| Hydrogen Gas (H2) | 2.02 | 1 atm (balloon) or higher pressure | - |

Procedure:

-

Dissolve 2-methoxy-4-nitrophenol (10.0 g, 0.0591 mol) in methanol or ethanol (150 mL) in a hydrogenation flask.

-

Carefully add 10% Pd/C (0.5 g) to the solution.

-

Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-3-methoxyphenol.

Step 3: Formation of this compound

The final step is the conversion of the free amine to its hydrochloride salt, which is often more stable and easier to handle than the free base.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Amino-3-methoxyphenol | 139.15 | 7.0 g | 0.0503 |

| Isopropanol | 60.10 | 100 mL | - |

| Concentrated HCl (37%) | 36.46 | stoichiometric | ~4.2 mL |

Procedure:

-

Dissolve 4-amino-3-methoxyphenol (7.0 g, 0.0503 mol) in isopropanol (100 mL) with gentle warming if necessary.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid (~4.2 mL) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Filter the solid, wash with a small amount of cold isopropanol, and then with diethyl ether.

-

Dry the product under vacuum to obtain this compound as a stable, crystalline solid.

Conclusion and Future Perspectives

The synthesis of this compound from 3-methoxyphenol is a well-established process that relies on fundamental organic transformations. The key to a successful synthesis lies in the careful control of the initial nitration step to maximize the yield of the desired 2-methoxy-4-nitrophenol intermediate. The subsequent reduction and salt formation are generally high-yielding and straightforward procedures.

Further research in this area could focus on the development of more environmentally friendly and catalytic methods for both the nitration and reduction steps. For instance, the use of solid-supported catalysts or flow chemistry could offer advantages in terms of safety, scalability, and sustainability.

References

A Comprehensive Spectroscopic Guide to 4-Amino-3-methoxyphenol Hydrochloride for Advanced Research

Introduction: The Structural Elucidation of a Key Intermediate

4-Amino-3-methoxyphenol hydrochloride is a substituted aminophenol derivative of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block in the synthesis of more complex bioactive molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of such compounds. This guide offers an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopic interpretation and data from structurally related compounds. The insights provided herein are intended to empower researchers and scientists in their synthetic and analytical endeavors.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount before delving into its spectroscopic signatures. The structure of this compound combines a phenol, an aniline, and a methoxy group on a benzene ring, with the amino group protonated to form a hydrochloride salt.

Core Topic: Solubility and Stability of 4-Amino-3-methoxyphenol Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Amino-3-methoxyphenol hydrochloride is a substituted aminophenol with potential applications as an intermediate in pharmaceutical synthesis and other chemical industries. As with many phenolic compounds, its utility is intrinsically linked to its physicochemical properties, particularly its aqueous solubility and chemical stability. Understanding these parameters is critical for successful process development, formulation, and ensuring the quality and efficacy of downstream products. This guide provides a comprehensive technical overview of the factors governing the solubility and stability of this compound. It details the theoretical underpinnings, provides field-proven experimental protocols for characterization, and discusses strategies to mitigate potential liabilities.

Physicochemical and Structural Characterization

4-Amino-3-methoxyphenol is an aromatic compound containing three key functional groups: a primary amine, a hydroxyl group (phenol), and a methoxy ether, attached to a benzene ring. The hydrochloride salt form is typically supplied to improve handling and aqueous solubility.

A summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| Chemical Name | 4-Amino-3-methoxyphenol | [1][2] |

| Synonyms | Phenol, 4-amino-3-methoxy- | [1] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| CAS Number | 61638-01-5 (Free Base) | [1][2] |

| Appearance | Expected to be a white to off-white/light brown crystalline powder | [3][4] |

| Melting Point | 168-170 °C (Free Base) | [5] |

Note: Data for the hydrochloride salt is often limited in public databases; properties of the free base and closely related analogues are used for foundational insights.

Solubility Profile: A pH-Dependent Phenomenon

The solubility of this compound is fundamentally dictated by its amphoteric nature, possessing both a basic amino group and an acidic phenolic hydroxyl group.[6][7] This dual functionality means its ionization state, and thus its aqueous solubility, is highly dependent on the pH of the medium.[8]

The Principle of pH-Dependent Ionization

The molecule can exist in three primary states: a protonated, positively charged species in acidic conditions; a neutral or zwitterionic species near its isoelectric point; and a deprotonated, negatively charged species in basic conditions.[6][7] The hydrochloride salt form ensures that the compound is already in its protonated, more water-soluble state.

-

In Acidic Conditions (pH < 4): The amino group is protonated (-NH₃⁺), forming an ammonium salt. This positively charged species is highly polar and exhibits maximal aqueous solubility.[6][9]

-

In Near-Neutral Conditions (pH ~5-9): The molecule exists predominantly in its neutral form, which has significantly lower aqueous solubility.[6][7]

-

In Basic Conditions (pH > 10): The phenolic hydroxyl group is deprotonated to form a negatively charged phenoxide ion (-O⁻), which also demonstrates high water solubility.[6]

The relationship between pH and the ionization state is critical for any process involving aqueous solutions, such as reaction quenching, extraction, or formulation.

Caption: Ionization states of 4-Amino-3-methoxyphenol at different pH values.

Qualitative Solubility in Organic Solvents

Based on its structure and data from analogous compounds like 4-aminophenol, a qualitative solubility profile can be inferred.[3][6] The presence of polar -OH and -NH₂ groups allows for hydrogen bonding with protic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High (especially with pH adjustment for water) | The molecule can act as both a hydrogen bond donor and acceptor.[6] |

| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating polar molecules.[3][6] |

| Less Polar | Dichloromethane (DCM), Ethyl Acetate | Low | The molecule's high polarity limits its solubility in these common reaction solvents.[6] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure to quantitatively determine the equilibrium solubility of this compound in various solvent systems.

Expertise & Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. By ensuring excess solid is present and allowing sufficient time to reach equilibrium, this method provides a thermodynamically accurate measurement. The use of a stability-indicating analytical method is crucial to ensure the measured concentration reflects the parent compound and not its degradants.

Methodology:

-

Preparation: Prepare a series of buffers (e.g., pH 2, 4, 6, 7, 8, 10) and select relevant organic solvents.

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. "Excess" is determined visually by the presence of undissolved solid.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV or LC-MS method.[10][11]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report results in mg/mL or µg/mL.

Caption: Workflow for the shake-flask equilibrium solubility experiment.

Stability Profile and Degradation Pathways

Phenolic compounds are notoriously susceptible to degradation, primarily through oxidation.[12][13] This instability is a critical consideration for storage, handling, and formulation. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes the molecule particularly prone to oxidation.

Key Instability Factors

-

Oxidation: The primary degradation pathway is expected to be oxidation, which can be catalyzed by oxygen, metal ions, or light. This process often leads to the formation of colored quinone-imine type structures, resulting in a visible change in the material's appearance.

-

Light (Photostability): As with many aromatic compounds, exposure to UV or visible light can provide the energy to initiate degradation reactions.[14] Safety data for a related compound specifically notes light sensitivity.[15]

-

Heat (Thermal Stability): Elevated temperatures can accelerate the rate of all degradation reactions.

-

pH: The stability of aminophenols is pH-dependent. At lower pH, protonation of the amino group can make it less susceptible to oxidation, thus increasing stability.[9]

Caption: Key factors contributing to the degradation of the compound.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Expertise & Rationale: This protocol exposes the compound to stress conditions harsher than those it would typically encounter to accelerate degradation. By analyzing the stressed samples, we can ensure the analytical method can separate the intact drug from its degradants, which is a regulatory requirement for quality control and stability studies.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60 °C for 24 hours).

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (phenols are often very sensitive to base).

-

Oxidation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60 °C).

-

Photolytic Stress: Expose the solution to a controlled light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/m²).

-

-

Time Points: Sample from each vial at various time points (e.g., 0, 4, 8, 24 hours).

-

Neutralization & Dilution: Before analysis, neutralize the acid and base samples and dilute all samples to an appropriate concentration.

-

HPLC Analysis: Analyze all unstressed, stressed, and blank samples using an HPLC system with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the UV spectra of new peaks.

-

Data Evaluation:

-

Calculate the percentage of degradation in each condition.

-

Assess peak purity to ensure the main peak is not co-eluting with degradants.

-

A method is considered "stability-indicating" if all major degradation products are resolved from the parent peak with a resolution of >1.5.[11]

-

Strategies for Enhancing Solubility and Stability

For compounds with inherent solubility or stability challenges, various formulation strategies can be employed. These approaches are well-documented for the broader class of polyphenols.[12][13][16]

-

Nanosystems: Encapsulating the compound in delivery systems like polymeric micelles or nanoparticles can physically protect it from light and oxygen while simultaneously improving aqueous solubility.[14]

-

Solid Dispersions: Creating an amorphous solid dispersion of the compound in a polymer matrix can enhance the dissolution rate and apparent solubility.[16][17]

-

Complexation: Using complexing agents like cyclodextrins can form inclusion complexes that shield the labile functional groups and increase water solubility.[16]

-

Antioxidants: For liquid formulations, the inclusion of antioxidants (e.g., sodium metabisulfite, ascorbic acid) can be an effective way to inhibit oxidative degradation.

Caption: Problem-solution map for formulation development.

Conclusion

This compound is a molecule whose behavior in solution is governed by the interplay of its acidic and basic functional groups. Its aqueous solubility is highly pH-dependent, a factor that must be controlled in any process development. Furthermore, its phenolic nature predisposes it to oxidative degradation, necessitating careful handling, storage under inert conditions, and protection from light. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these critical properties. By understanding and mitigating these liabilities through strategic formulation, the full potential of this compound can be realized in drug development and chemical synthesis.

References

- 1. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. quora.com [quora.com]

- 8. public.websites.umich.edu [public.websites.umich.edu]

- 9. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]

- 10. researchgate.net [researchgate.net]

- 11. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 4-Amino-3-methoxyphenol hydrochloride: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Emergency Protocols for 4-Amino-3-methoxyphenol hydrochloride (CAS No: 37966-57-7).

Introduction

This compound is a substituted phenol derivative of significant interest in synthetic organic chemistry and pharmaceutical research. Its unique structural combination of an aminophenol backbone with a methoxy group makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). As with any reactive chemical intermediate, a thorough understanding of its hazard profile and safety considerations is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the material safety data for this compound, moving beyond a standard safety data sheet (SDS) to offer practical insights and protocols for its safe utilization in a research and development setting.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. This data informs storage conditions, potential reactivity, and appropriate emergency response measures.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀ClNO₂ | Capot Chemical[1] |

| Molecular Weight | 175.61 g/mol | Capot Chemical[1] |

| Appearance | Data not available (likely a solid) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Note: Specific experimental data for the hydrochloride salt is limited. Properties of the parent compound, 4-Amino-3-methoxyphenol (CAS 61638-01-5), can provide some indication, but should be treated with caution as the hydrochloride salt form can alter physical properties such as solubility and melting point.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential health effects.[2]

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed. [2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P330: Rinse mouth.

Toxicological Profile: Understanding the Risks

Key Toxicological Concerns:

-

Acute Oral Toxicity: The "Harmful if swallowed" classification suggests that ingestion of relatively small quantities of the substance can cause adverse health effects.

-

Dermal and Ocular Irritation: Direct contact is likely to cause inflammation, redness, and pain. Serious eye irritation can lead to significant and potentially lasting damage.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and other respiratory discomforts.

Experimental Protocols for Safe Handling and Use

Adherence to rigorous safety protocols is non-negotiable when working with hazardous chemicals. The following workflows are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Chemical Handling and Storage Workflow

Proper handling and storage are critical to preventing accidental exposure and maintaining chemical integrity.

-

Procurement and Receiving: Upon receipt, inspect the container for damage. Ensure the supplier's label and hazard information are clearly visible.

-

Storage: Store in a tightly sealed, properly labeled container. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage area should be secure and accessible only to authorized personnel.

-

Weighing and Dispensing: Conduct all manipulations of the solid material within a certified chemical fume hood to control potential dust inhalation. Use appropriate tools (e.g., spatulas, weighing paper) to avoid contamination.

-

In-Use: Keep containers closed when not in use. Avoid actions that generate dust.

-

Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not dispose of down the drain or into the environment.

Emergency Procedures: A Step-by-Step Response

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures

Caption: First aid response workflow for exposure to this compound.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. If irritation develops and persists, seek medical attention.

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.

-

Clean-up: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water, ethanol) and then wash with soap and water.

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By understanding its physical and chemical properties, recognizing its GHS hazard classifications, and adhering to the detailed protocols for personal protection, chemical handling, and emergency response outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive and diligent approach to safety is the cornerstone of successful and responsible scientific advancement.

References

4-Amino-3-methoxyphenol Hydrochloride: A Comprehensive Technical Guide for the Modern Organic Synthesist

In the intricate and demanding field of organic synthesis, the judicious selection of foundational molecules is a critical determinant of success. 4-Amino-3-methoxyphenol hydrochloride has emerged as a preeminent building block, prized by researchers and drug development professionals for its inherent versatility and strategic placement of functional groups. This guide offers an in-depth, technical exploration of this compound, grounded in field-proven insights and robust scientific principles.

Core Attributes of a Strategic Synthetic Building Block

This compound presents a unique trifecta of reactive sites—an amino group, a hydroxyl group, and a methoxy group—on an aromatic scaffold. This specific arrangement provides a powerful handle for chemists to elaborate complex molecular architectures. The hydrochloride salt form confers enhanced stability and handling characteristics, a crucial consideration for a reliable starting material in multi-step synthetic campaigns.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37966-57-7 | [1] |

| Molecular Formula | C₇H₁₀ClNO₂ | [1] |

| Molecular Weight | 175.61 g/mol | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in water | |

| Purity | Typically ≥98% | [1] |

The electronic nature of the substituents—the electron-donating amino and methoxy groups—profoundly influences the reactivity of the aromatic ring, directing electrophilic substitution reactions. Simultaneously, the nucleophilic character of the amine and phenol functionalities opens a vast landscape of potential derivatization reactions.

Figure 1: A diagram illustrating the principal reactive sites on the 4-Amino-3-methoxyphenol core structure.

Foundational Synthetic Transformations: Protocols and Rationale

The true synthetic power of this compound is realized through its diverse reactivity. The following protocols are presented not merely as a series of steps, but as self-validating systems, with a focus on the underlying chemical principles that govern their success.

2.1. Selective N-Functionalization

The differential nucleophilicity of the amino and hydroxyl groups allows for selective reactions under carefully controlled conditions. The amino group, being the more potent nucleophile, can be selectively acylated or alkylated.

Protocol 1: Regioselective N-Acetylation

-

Reagent Preparation: In a well-ventilated fume hood, suspend 1.0 equivalent of this compound in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base-Mediated Activation: Add 1.1 equivalents of a non-nucleophilic organic base (e.g., triethylamine or N,N-diisopropylethylamine). The purpose of the base is to neutralize the hydrochloride salt, thereby unmasking the nucleophilic free amine.

-

Controlled Acylation: Cool the reaction mixture to 0°C using an ice-water bath to mitigate the exothermic reaction and enhance selectivity. Slowly add 1.05 equivalents of acetic anhydride dropwise.

-

Reaction Monitoring: Track the disappearance of the starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified via recrystallization or silica gel column chromatography to yield the desired N-acetylated product.

2.2. O-Alkylation via Williamson Ether Synthesis

To functionalize the phenolic hydroxyl group, it is often necessary to first protect the more reactive amino group (as described in Protocol 1).

Protocol 2: O-Ethylation

-

Substrate Preparation: Begin with the N-protected 4-amino-3-methoxyphenol derivative.

-

Phenoxide Formation: Dissolve the N-protected starting material in a polar aprotic solvent like dimethylformamide (DMF). Add a suitable base, such as potassium carbonate, to deprotonate the phenol, generating the more nucleophilic phenoxide.

-

Alkylation: Introduce 1.1 equivalents of an ethylating agent, such as ethyl iodide. The reaction may require gentle heating to proceed to completion.

-

Workup and Purification: After the reaction is complete, as determined by TLC, perform an aqueous workup and purify the product by standard methods.

-

Deprotection (Optional): If the final desired product requires a free amino group, the N-acetyl protecting group can be removed under acidic or basic conditions.

Figure 2: A representative workflow for the sequential functionalization of this compound.

Applications in High-Value Chemical Synthesis

The derivatives of this compound are integral to the production of a wide range of commercially and scientifically important molecules.

3.1. Pharmaceutical Intermediates

This building block is a common starting material in the synthesis of active pharmaceutical ingredients (APIs). The ability to readily modify the amino and hydroxyl groups allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For example, related structures are found in certain classes of therapeutic agents.

3.2. Dyestuffs and Materials Science

The aromatic amine functionality of 4-Amino-3-methoxyphenol allows for its conversion to a diazonium salt, which can then be used in azo coupling reactions to produce a variety of dyes and pigments. The methoxy and hydroxyl substituents can be used to tune the color and performance properties of these materials. For instance, 4-amino-3-methylphenol is a key intermediate in the synthesis of fluoran dyes.[2]

Expert Insights and Practical Considerations

-

Oxidative Stability: Phenols and anilines are susceptible to oxidation. It is advisable to handle this compound under an inert atmosphere when possible and to use freshly distilled or degassed solvents for sensitive reactions.

-

Regiocontrol: While the inherent electronics of the molecule often dictate the regiochemical outcome of reactions, careful control of reaction parameters such as temperature, solvent, and the nature of the electrophile is crucial for achieving high selectivity.

-

Safety Precautions: this compound is harmful if swallowed and can cause skin and eye irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6]

By understanding the nuanced reactivity of this compound and adhering to sound experimental practices, synthetic chemists can unlock its full potential for the efficient and elegant construction of complex molecular targets.

References

Discovery and history of 4-Amino-3-methoxyphenol hydrochloride

An In-depth Technical Guide to 4-Amino-3-methoxyphenol hydrochloride: Discovery, Synthesis, and Applications

Abstract

This compound (CAS: 37966-57-7), a substituted aminophenol derivative, serves as a crucial intermediate in the chemical industry, most notably in the formulation of oxidative hair dyes. This technical guide provides a comprehensive overview of its historical context, fundamental synthesis pathways, chemical properties, and primary applications. By examining the broader history of aminophenols, this document situates the development of this specific molecule within the larger narrative of synthetic dye chemistry. Detailed experimental protocols and reaction mechanisms are presented to offer practical insights for researchers, scientists, and professionals in the fields of chemical synthesis and cosmetic science.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of aminophenols as a versatile and commercially vital class of organic intermediates.[1] Since the late 19th century, aminophenols have been foundational building blocks in the synthesis of pharmaceuticals, photographic developers, and, most significantly, a vast array of dyes.[1][2] Compounds like 4-aminophenol, for instance, are not only precursors to dyes but are also the final intermediate in the industrial synthesis of the analgesic paracetamol.[3]

The discovery of specific substituted aminophenols like 4-Amino-3-methoxyphenol was not a singular event but rather an evolutionary step within the expanding field of synthetic chemistry. As the demand for new colors and more stable dye formulations grew, chemists systematically synthesized and tested numerous derivatives of core structures like aminophenol. The addition of functional groups, such as the methoxy group in this case, allows for fine-tuning of the molecule's properties, including its color-forming capabilities, stability, and solubility.

While a precise date or discoverer for 4-Amino-3-methoxyphenol is not clearly documented in seminal literature—a common fate for many non-novel intermediates—its development can be placed within the 20th-century expansion of the cosmetic and dye industries.[1] Its primary utility emerged in the field of cosmetology, where it functions as a specialized dye precursor.[4]

Synthesis and Chemical Reaction Pathways

The synthesis of aminophenols has historically relied on a few robust and well-established chemical transformations. The most fundamental and widely practiced approach involves the reduction of a corresponding nitrophenol.[1][5]

Core Synthesis via Nitrophenol Reduction

This pathway is the most logical and common method for producing substituted aminophenols. It involves two primary steps:

-

Nitration of the Phenolic Precursor: The synthesis begins with the electrophilic nitration of a suitable precursor, in this case, 3-methoxyphenol. The phenol is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group (-NO₂) onto the aromatic ring. The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups guide the nitro group primarily to the position para to the hydroxyl group.

-

Reduction of the Nitro Group: The resulting 3-methoxy-4-nitrophenol is then reduced to form the amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction with agents like iron or tin in an acidic medium.[1][3]

-

Formation of the Hydrochloride Salt: To improve stability and shelf-life, the resulting 4-Amino-3-methoxyphenol free base is treated with hydrochloric acid (HCl) to precipitate the more stable hydrochloride salt.

The overall reaction pathway is illustrated below.

Figure 1: General synthesis pathway for 4-Amino-3-methoxyphenol HCl.

Detailed Experimental Protocol

A documented laboratory-scale synthesis provides a practical example of producing the free amine, 4-Amino-3-methoxyphenol. This method utilizes a diazo coupling reaction followed by reduction.[6]

Step 1: Diazotization of Sulphanilic Acid

-

Dissolve sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool the solution to 15°C.

-

Add a solution of sodium nitrite (18.5 g) in water (100 ml).

-

Immediately pour this mixture into a stirred suspension of ice (300 ml) and concentrated hydrochloric acid (54 ml).

-

Maintain stirring at 0°C for 20 minutes to form the diazonium salt suspension.

-

Causality: This classic reaction converts the primary amine of sulphanilic acid into a diazonium salt, a highly reactive species essential for the subsequent coupling step. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Step 2: Azo Coupling

-

In a separate vessel, prepare a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml).

-

Add the diazonium salt suspension from Step 1 to this alkaline solution of 3-methoxyphenol.

-

A deep red solution forms. Stir this for 1 hour.

-

Causality: The electron-rich phenoxide (formed in the basic solution) is attacked by the electrophilic diazonium salt, forming an azo compound. This reaction is the basis for many azo dyes.

-

Step 3: Reductive Cleavage of the Azo Bond

-

Heat the deep red solution to 70°C.

-

Add sodium dithionite (Na₂S₂O₄) portion-wise until the red color is discharged.

-

Upon cooling, crystals of 4-amino-3-methoxyphenol will form.

-

Filter the crystals, wash with water, and dry.

-

Causality: Sodium dithionite is a powerful reducing agent that cleaves the nitrogen-nitrogen double bond of the azo compound. This cleavage breaks the molecule into its constituent amine parts, yielding the desired 4-Amino-3-methoxyphenol and a sulfonated amine byproduct.

-

This process reportedly yields approximately 23 g (66%) of 4-amino-3-methoxyphenol with a melting point of 168-170°C.[6]

Physicochemical Properties

The key properties of 4-Amino-3-methoxyphenol and its hydrochloride salt are summarized below. These properties are critical for its handling, formulation, and application.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀ClNO₂ (Hydrochloride) | [7] |

| C₇H₉NO₂ (Free Base) | [8][9][10] | |

| Molecular Weight | 175.61 g/mol (Hydrochloride) | [4][7] |

| 139.15 g/mol (Free Base) | [6][10] | |

| IUPAC Name | 4-amino-3-methoxyphenol | [10] |

| CAS Number | 37966-57-7 (Hydrochloride) | [4][7] |

| 61638-01-5 (Free Base) | [9][10] | |

| Appearance | Beige to pale brown powder | [11] |

| Storage | Room temperature, dry conditions | [4] |

Core Application: Oxidative Hair Dyes

The primary commercial application of this compound is as an intermediate, specifically a "coupler," in permanent oxidative hair dye formulations.[4][12]

Mechanism of Action in Hair Coloration

Oxidative hair dyeing is a chemical process that creates color directly inside the hair shaft, resulting in a long-lasting, "permanent" effect. The process requires three main components:

-

Oxidizing Agent: Typically hydrogen peroxide.

-

Developer (or Primary Intermediate): An aromatic compound, often a para-diamine or para-aminophenol.

-

Coupler (or Coupler Intermediate): An aromatic compound, such as 4-Amino-3-methoxyphenol.

The workflow is as follows:

Figure 2: Workflow of oxidative hair dyeing.

In this process, the small, uncolored developer and coupler molecules penetrate the hair cuticle. Inside the hair cortex, the hydrogen peroxide oxidizes the developer molecule, which then reacts with the coupler molecule (4-Amino-3-methoxyphenol). This reaction forms a much larger, colored polymer that is physically trapped within the hair structure, resulting in a permanent color change.[11] The final shade (e.g., reddish, violet, blue) depends on the specific combination of developer and coupler used.[12] 4-Amino-3-methoxyphenol and its isomers are particularly valuable for creating fashionable reddish and copper-colored tints.[12]

Conclusion

This compound stands as a testament to the enduring legacy of aminophenol chemistry. While its specific discovery is not attributable to a single breakthrough, its development is a logical outcome of the systematic exploration of dye precursors throughout the 20th century. Its primary role as a coupler in oxidative hair dyes highlights the importance of such specialized intermediates in the cosmetic industry. A thorough understanding of its synthesis, particularly via the reduction of nitrophenols, and its mechanism of action in color formation provides valuable technical knowledge for professionals in chemical manufacturing and product development.

References

- 1. researchgate.net [researchgate.net]

- 2. Aminophenol Market Size to Surpass USD 2.68 Billion by 2034 [precedenceresearch.com]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. This compound [myskinrecipes.com]

- 5. US2027902A - Production of n-substituted aminophenols - Google Patents [patents.google.com]

- 6. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]

- 7. capotchem.com [capotchem.com]

- 8. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 9. 4-Amino-3-methoxyphenol|lookchem [lookchem.com]

- 10. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ulprospector.com [ulprospector.com]

- 12. EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for oxidative dyeing of hair and new 3-aminophenol derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantitative Analysis of 4-Amino-3-methoxyphenol hydrochloride

Abstract

This application note describes a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Amino-3-methoxyphenol hydrochloride. This method is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for this compound in quality control, stability studies, and research applications. The protocol employs a reversed-phase C18 column with an isocratic mobile phase and UV detection, ensuring reproducible and accurate results. All methodological choices are explained to provide a clear understanding of the analytical process, and the protocol is structured for immediate implementation in a laboratory setting.

Introduction

This compound is an aromatic amine derivative with potential applications as an intermediate in the synthesis of various pharmaceutical compounds and dyes.[1][2] The purity and concentration of this starting material are critical parameters that can significantly impact the quality, yield, and safety of the final product. Therefore, a validated, reliable analytical method for its quantification is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[3] Its high resolution, sensitivity, and precision make it the method of choice for the analysis of pharmaceutical ingredients and intermediates. This document provides a comprehensive, step-by-step protocol for the analysis of this compound, developed with a focus on scientific integrity and practical usability. The method is grounded in established principles of reversed-phase chromatography for aromatic amines and phenols.[4][5]

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of polar aromatic compounds.

-

Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).

-

Reference Standard: this compound (Purity ≥98%).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and quantification. The following conditions have been optimized for the analysis of this compound.

| Parameter | Condition | Justification |

| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention and selectivity for aromatic compounds like this compound through hydrophobic interactions.[3] |

| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (20:80, v/v) | The combination of acetonitrile and a phosphate buffer allows for the effective elution and separation of the analyte. A pH of 3.0 ensures the analyte, an amine, is in its protonated form, leading to better peak shape and retention time stability.[4] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |

| Detection Wavelength | 272 nm | Based on the UV absorbance spectrum of the structurally similar compound 4-aminophenol, which exhibits a significant absorbance maximum at this wavelength in an acidic medium.[6] This provides good sensitivity for the analyte. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and the potential for column overload. |

| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential impurities without being excessively long. |

Protocols

Preparation of Solutions

3.1.1. 0.05 M Phosphate Buffer (pH 3.0)

-

Weigh 6.8 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of deionized water.

-

Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.

3.1.2. Mobile Phase

-

Mix the 0.05 M Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 80:20 (v/v).

-

Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use to prevent pump cavitation and baseline noise.

3.1.3. Standard Stock Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. This will serve as the standard stock solution. The hydrochloride salt form of the analyte ensures good solubility in the aqueous-organic mobile phase.

3.1.4. Working Standard Solutions

-

Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1 µg/mL to 50 µg/mL).

3.1.5. Sample Preparation

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in the mobile phase to achieve an expected concentration within the established calibration range.

-

Use sonication if necessary to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.

HPLC Analysis Workflow

The following diagram illustrates the systematic workflow for the HPLC analysis of this compound.

Caption: HPLC analysis workflow for this compound.

Method Validation

To ensure the reliability and suitability of this analytical method for its intended purpose, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[7] The key validation parameters are outlined below.

System Suitability

Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 10 µg/mL) multiple times (n=6). The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a placebo (if applicable) and spiked samples to ensure no interfering peaks are present at the retention time of this compound.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard across the desired range (e.g., 1-50 µg/mL). The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be calculated.

Accuracy

Accuracy is determined by performing recovery studies on a sample of known concentration (or a placebo) spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

Precision

Precision is assessed at two levels:

-

Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day and under the same experimental conditions.

-

Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.

The %RSD for the results should be calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase (± 0.2 units), the percentage of acetonitrile (± 2%), the column temperature (± 2 °C), and the flow rate (± 0.1 mL/min). The effect of these changes on the system suitability parameters should be monitored.[6]

Sample Data and Results

The following table presents typical results that can be expected from the validation of this HPLC method.

| Validation Parameter | Expected Result |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Discussion and Troubleshooting

This reversed-phase HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable between laboratories.

Potential Issues and Solutions:

-

Poor Peak Shape (Tailing): This can be caused by secondary interactions with residual silanols on the stationary phase. Ensure the mobile phase pH is low enough to keep the amine analyte protonated. Using a column with end-capping can also mitigate this issue.

-

Fluctuating Retention Times: This may indicate an issue with the pump or inadequate column equilibration. Ensure the mobile phase is properly degassed and allow the system to equilibrate until a stable baseline is achieved. A constant column temperature is also crucial.

-

Baseline Noise: This can be due to a dirty flow cell, air bubbles in the mobile phase, or a deteriorating lamp in the detector. Proper system maintenance and degassing of the mobile phase are key preventative measures.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, rapid, accurate, and precise for the determination of this compound. The protocol is suitable for routine quality control and quantitative analysis in various research and drug development settings. The clear rationale provided for each methodological choice ensures that users can implement and adapt this method with confidence.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. lookchem.com [lookchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

- 5. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. 3-Amino-4-methoxyphenol | C7H9NO2 | CID 20341841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

The Strategic deployment of 4-Amino-3-methoxyphenol Hydrochloride in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Introduction: The Versatility of the Aminophenol Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular entities with high therapeutic efficacy and specificity is paramount. Small molecule kinase inhibitors have emerged as a cornerstone of targeted cancer therapy, and their development hinges on the strategic use of versatile chemical building blocks. Among these, 4-Amino-3-methoxyphenol hydrochloride stands out as a key intermediate, offering a unique combination of reactive functional groups that enable the construction of complex, biologically active molecules. Its substituted aniline core is particularly amenable to incorporation into various heterocyclic scaffolds known to exhibit potent kinase inhibitory activity.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of a representative quinoline-based kinase inhibitor. The methodologies described herein are grounded in established principles of medicinal chemistry and are designed to be both robust and adaptable for researchers in drug development.

Core Principles: Why this compound is a Valuable Precursor

The utility of this compound in medicinal chemistry is rooted in its distinct structural features:

-

Nucleophilic Amino Group: The primary amino group serves as a potent nucleophile, ideal for participating in nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone reaction for coupling the aminophenol moiety to activated heterocyclic systems, a common strategy in the synthesis of kinase inhibitors.[1][2]

-

Methoxy and Hydroxyl Substituents: The methoxy and hydroxyl groups on the phenyl ring provide opportunities for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. These groups can engage in hydrogen bonding interactions within the kinase active site, enhancing binding affinity and selectivity.

-

Stereoelectronic Effects: The relative positioning of the amino, methoxy, and hydroxyl groups imparts specific electronic properties to the aromatic ring, which can be fine-tuned to optimize interactions with the target protein.

The hydrochloride salt form ensures stability and improves the handling characteristics of this otherwise air-sensitive aminophenol. Prior to its use in most organic reactions, a simple neutralization step is required to liberate the free amine.

Experimental Protocols: Synthesis of a Quinoline-Based Kinase Inhibitor